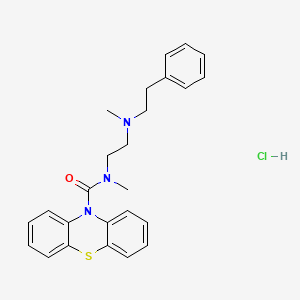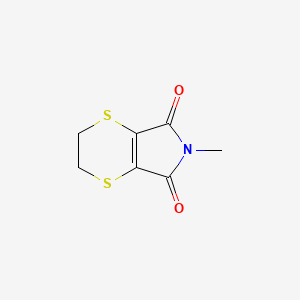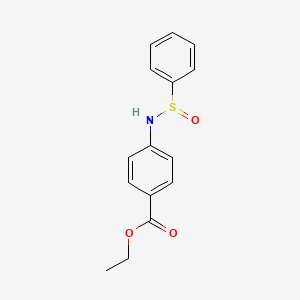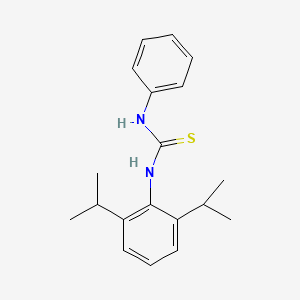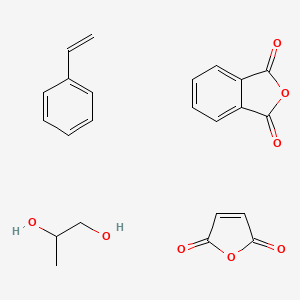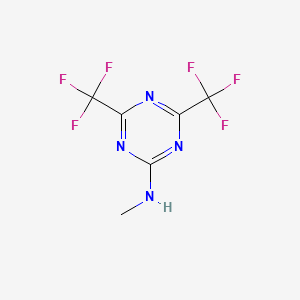
N-methyl-4,6-bis(trifluoromethyl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-4,6-bis(trifluoromethyl)-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two trifluoromethyl groups and a methyl group attached to the triazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4,6-bis(trifluoromethyl)-1,3,5-triazin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method might include the reaction of 4,6-bis(trifluoromethyl)-1,3,5-triazine with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-4,6-bis(trifluoromethyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the triazine ring.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions under specific conditions, altering the oxidation state of the nitrogen atoms or other substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups attached to the triazine ring.
Wissenschaftliche Forschungsanwendungen
N-methyl-4,6-bis(trifluoromethyl)-1,3,5-triazin-2-amine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.
Wirkmechanismus
The mechanism of action of N-methyl-4,6-bis(trifluoromethyl)-1,3,5-triazin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloro-1,3,5-triazine: Another triazine derivative with different substituents.
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine: A compound with three trifluoromethyl groups.
N-methyl-1,3,5-triazine-2,4,6-triamine: A related compound with different functional groups.
Uniqueness
N-methyl-4,6-bis(trifluoromethyl)-1,3,5-triazin-2-amine is unique due to the presence of both methyl and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. The trifluoromethyl groups can enhance the compound’s stability and lipophilicity, making it a valuable tool in various research applications.
Eigenschaften
CAS-Nummer |
29181-68-8 |
|---|---|
Molekularformel |
C6H4F6N4 |
Molekulargewicht |
246.11 g/mol |
IUPAC-Name |
N-methyl-4,6-bis(trifluoromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C6H4F6N4/c1-13-4-15-2(5(7,8)9)14-3(16-4)6(10,11)12/h1H3,(H,13,14,15,16) |
InChI-Schlüssel |
KDHFKEPVQZXFQO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC(=NC(=N1)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


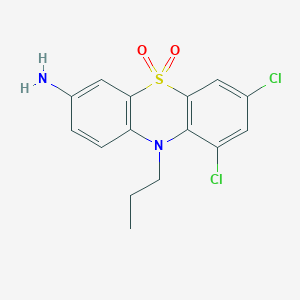
![1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14685351.png)
![triazanium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B14685359.png)



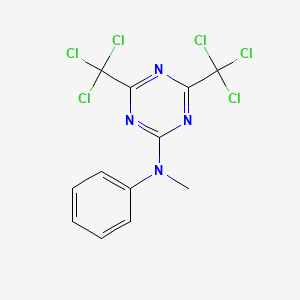
![Bicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14685395.png)
